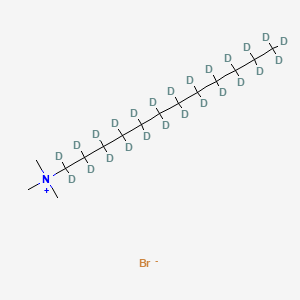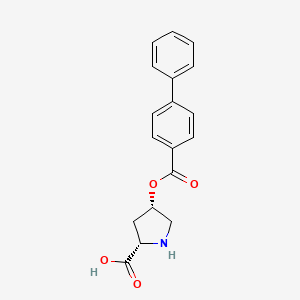
7-O-Primverosylpseudobaptigenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-O-Primverosylpseudobaptigenin is a natural product that can be isolated from the alcoholic extract of the roots of the Amur maackia (Maackia amurensis) . It belongs to the class of flavonoids, specifically isoflavones, and has a molecular formula of C27H28O14 with a molecular weight of 576.50 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
7-O-Primverosylpseudobaptigenin is primarily obtained through natural extraction rather than synthetic routes. It is isolated from the alcoholic extract of the roots of the Amur maackia . The extraction process involves the use of solvents such as ethanol to extract the compound from the plant material.
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is mainly produced through natural extraction from plant sources.
Chemical Reactions Analysis
Types of Reactions
7-O-Primverosylpseudobaptigenin, being a flavonoid, can undergo various chemical reactions typical of this class of compounds. These reactions include:
Oxidation: Flavonoids can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert flavonoids to their corresponding dihydroflavonoids.
Substitution: Substitution reactions can occur on the aromatic rings of flavonoids, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of flavonoids include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce dihydroflavonoids.
Scientific Research Applications
7-O-Primverosylpseudobaptigenin has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of flavonoids and their chemical properties.
Biology: It is studied for its potential biological activities, including antioxidant and hepatoprotective properties
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 7-O-Primverosylpseudobaptigenin involves its interaction with various molecular targets and pathways. It has been shown to affect the metabolic reactions of the liver, particularly in the context of experimental toxic hepatitis . The compound helps to maintain blood glucose levels, normalize pyruvate and lactate levels, and decrease the activity of marker enzymes for cytolysis .
Comparison with Similar Compounds
7-O-Primverosylpseudobaptigenin is unique among flavonoids due to its specific glycosylation pattern. Similar compounds include:
Daidzein: Another isoflavone with similar biological activities.
Genistein: Known for its antioxidant and anticancer properties.
Formononetin: Another isoflavone with hepatoprotective effects.
Afromosin: Similar in structure and function to this compound .
These compounds share similar biological activities but differ in their specific glycosylation patterns and molecular structures, which can influence their bioavailability and efficacy.
Properties
Molecular Formula |
C27H28O14 |
|---|---|
Molecular Weight |
576.5 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H28O14/c28-15-8-36-26(24(33)21(15)30)37-9-19-22(31)23(32)25(34)27(41-19)40-12-2-3-13-17(6-12)35-7-14(20(13)29)11-1-4-16-18(5-11)39-10-38-16/h1-7,15,19,21-28,30-34H,8-10H2/t15-,19-,21+,22-,23+,24-,25-,26+,27-/m1/s1 |
InChI Key |
POGLAVZYQJSCFH-MUCJXJSVSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCO6)O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC6=C(C=C5)OCO6)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B12401133.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12401142.png)





![N-[4-(6,7-dimethoxyquinazolin-4-yl)oxy-3-fluorophenyl]-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxamide](/img/structure/B12401182.png)

![HBcAg [Hepatitis B virus] (18-27)](/img/structure/B12401186.png)

![1-[(2R,3R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401203.png)

